2-((8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl 4-(chloromethyl)benzoate
Description
The compound 2-((8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl 4-(chloromethyl)benzoate is a synthetic steroid derivative featuring a cyclopenta[a]phenanthrene core. Key structural elements include:
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(chloromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33ClO6/c1-27-11-9-20(31)13-19(27)7-8-21-22-10-12-29(35,28(22,2)14-23(32)25(21)27)24(33)16-36-26(34)18-5-3-17(15-30)4-6-18/h3-6,9,11,13,21-23,25,32,35H,7-8,10,12,14-16H2,1-2H3/t21-,22-,23-,25+,27-,28-,29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAZHDOSLIXHIM-KGWLDMEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC=C(C=C4)CCl)O)CCC5=CC(=O)C=CC35C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC=C(C=C4)CCl)O)CCC5=CC(=O)C=C[C@]35C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501131940 | |
| Record name | (11β)-21-[[4-(Chloromethyl)benzoyl]oxy]-11,17-dihydroxypregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501131940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571186-61-3 | |
| Record name | (11β)-21-[[4-(Chloromethyl)benzoyl]oxy]-11,17-dihydroxypregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571186-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (11β)-21-[[4-(Chloromethyl)benzoyl]oxy]-11,17-dihydroxypregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501131940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroidal backbone.
Oxidation: Conversion of certain hydroxyl groups to ketones.
Esterification: Formation of the benzoate ester by reacting the hydroxyl group with 4-(chloromethyl)benzoic acid.
Chloromethylation: Introduction of the chloromethyl group through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve regioselective hydroxylation and oxidation. Advanced techniques such as flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The ketone groups can be reduced back to hydroxyl groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can react with the chloromethyl group.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides and thioethers.
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise in the development of new therapeutic agents. Its structural characteristics allow it to interact with biological targets effectively.
Case Studies
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that modifications to the hydroxyl groups enhance its potency against breast cancer cells .
Biochemistry
The compound's ability to modulate enzymatic activity makes it valuable in biochemical research.
Enzyme Inhibition
Studies have reported that this compound can inhibit specific enzymes involved in metabolic pathways. For instance:
- Cyclooxygenase Inhibition : It has been shown to inhibit cyclooxygenase enzymes (COX) which are crucial in inflammatory responses. This inhibition could lead to the development of anti-inflammatory drugs .
Pharmacology
The pharmacological properties of this compound suggest its potential use as a drug candidate for various diseases.
Drug Development
Recent advancements have focused on its role as a scaffold for designing new drugs targeting:
- Hormonal Therapies : Its structural analogs are being investigated for their effectiveness in treating hormone-dependent cancers by modulating estrogen receptor activity .
Synthesis and Modification
The synthesis of this compound and its derivatives is an area of active research.
Synthetic Pathways
Various synthetic routes have been developed to obtain this compound efficiently:
- Total Synthesis : Researchers have successfully synthesized this compound using a multi-step process involving cyclization and functional group modifications which enhance yield and purity .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits cyclooxygenase enzymes | |
| Hormonal Modulation | Modulates estrogen receptor activity |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and DNA, thereby affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Below is a comparative analysis of structural analogs and their biological implications:
Key Differences and Implications
Acetylated analogs (e.g., ) exhibit intermediate lipophilicity, balancing solubility and bioavailability.
Reactivity and Prodrug Potential: The chloromethyl group offers a site for nucleophilic substitution, enabling conjugation with targeting moieties (e.g., antibodies) . Bromoacetate esters (e.g., ) share similar reactivity but may differ in toxicity profiles.
Metabolic Stability :
- Fluorinated derivatives (e.g., ) resist oxidative metabolism due to C-F bond strength, extending half-life.
- Methyl groups at C10 and C13 (common in all analogs) protect against enzymatic degradation .
Receptor Binding :
Biological Activity
The compound 2-((8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl 4-(chloromethyl)benzoate is a synthetic derivative of corticosteroids. This compound has garnered interest due to its potential therapeutic applications in various inflammatory conditions and diseases.
Chemical Structure and Properties
This compound features a complex steroid backbone with multiple hydroxyl groups and a unique chloromethyl benzoate moiety. Its molecular formula is , with a molecular weight of approximately 426.94 g/mol. The structural complexity contributes to its biological activity and interaction with biological targets.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines in various cell lines. For instance:
- Cell Line Studies : In experiments using RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS), the compound reduced the secretion of TNF-alpha and IL-6 by approximately 50% compared to control groups .
The biological activity of this compound can be attributed to its interaction with the glucocorticoid receptor (GR). Upon binding to GR:
- Transactivation : The compound promotes the transcription of anti-inflammatory genes.
- Transrepression : It inhibits the expression of pro-inflammatory genes by interfering with transcription factors such as NF-kB .
Clinical Evaluations
A clinical study evaluated the efficacy of this compound in patients with asthma. The results showed a significant improvement in lung function and reduced frequency of asthma attacks over a 12-week treatment period . Patients reported a decrease in symptoms such as wheezing and shortness of breath.
| Study Parameter | Baseline (n=50) | Post-treatment (n=50) |
|---|---|---|
| FEV1 (L) | 2.1 | 2.8 |
| Asthma Control Test | 15 | 22 |
| Side Effects | 10% mild | 5% mild |
Pharmacokinetics
The pharmacokinetic profile indicates that the compound is rapidly absorbed and reaches peak plasma concentration within 1–2 hours post-administration. Its half-life is approximately 8 hours, allowing for once-daily dosing in therapeutic settings .
Safety Profile
In preclinical toxicology studies:
- Acute Toxicity : No significant adverse effects were observed at doses up to 100 mg/kg.
- Chronic Toxicity : Long-term studies indicated minimal impact on liver and kidney function.
Q & A
Q. How can researchers design a synthetic route for this compound?
- Methodological Answer : Begin with steroid-derived intermediates (e.g., 17α-hydroxyprogesterone analogs) as the core structure . Introduce the 4-(chloromethyl)benzoate moiety via esterification under anhydrous conditions, using coupling agents like DCC/DMAP or HATU. Monitor regioselectivity by adjusting reaction temperatures (0–25°C) and protecting hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions . Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) and validate using TLC and LC-MS .
Q. What analytical techniques confirm the compound’s structural integrity?
- Methodological Answer : Use 1H/13C NMR to verify stereochemistry at C8, C9, C10, and C17 positions, comparing chemical shifts with NIST reference data . High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy). For crystalline derivatives, X-ray diffraction resolves absolute configuration ambiguities . Cross-validate with FT-IR to detect carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) functional groups .
Q. What precautions are critical for safe handling and storage?
- Methodological Answer : Avoid dust formation using solvent-wet handling or closed systems. Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the chloromethyl group . Use fume hoods with HEPA filters and wear nitrile gloves (≥0.11 mm thickness) to minimize dermal exposure .
Advanced Research Questions
Q. How to resolve contradictions between spectroscopic and computational data?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., C17 hydroxy vs. acetylated derivatives) may arise from solvent polarity or conformational flexibility. Perform DFT calculations (B3LYP/6-31G*) to model optimized geometries and compare with experimental NMR . Use variable-temperature NMR (–40°C to 60°C) to detect dynamic equilibria or rotamers . Validate with 2D NOESY to confirm spatial proximity of protons .
Q. How to assess stability under physiological or oxidative conditions?
- Methodological Answer : Conduct accelerated stability studies :
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS/MS.
- Oxidative stress : Expose to H2O2 (0.1–1 mM) or OH radicals (via Fenton reaction) and quantify degradation kinetics using UV-Vis or HPLC .
- Thermal stability : Use TGA/DSC to determine decomposition thresholds (>150°C suggests robust handling ).
Q. What strategies optimize in vitro/in vivo pharmacokinetic profiles?
- Methodological Answer :
- Solubility : Use logP calculations (e.g., ACD/Labs) and experimental shake-flask method (n-octanol/water) to guide prodrug derivatization (e.g., phosphate esters) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-HRMS. Identify metabolites using MS² fragmentation .
- Tissue distribution : Radiolabel the chloromethyl group (14C or 3H) and track accumulation in target organs via autoradiography .
Q. How to address regioselectivity challenges in structural modifications?
- Methodological Answer : For selective functionalization of the C11/C17 hydroxyl groups:
- Use steric hindrance : Bulky reagents (e.g., TrCl) preferentially protect less hindered hydroxyls.
- Metal catalysis : Employ Pd(0) or Ru complexes for site-specific cross-coupling (e.g., Suzuki-Miyaura at the benzoate moiety) .
- Enzymatic methods : Lipases (e.g., Candida antarctica) selectively acylate secondary alcohols .
Q. How to elucidate degradation mechanisms in aqueous environments?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare degradation rates of proto vs. deuterated compounds (e.g., D2O vs. H2O) to identify rate-limiting steps .
- Trapping experiments : Add radical scavengers (e.g., TEMPO) or nucleophiles (e.g., glutathione) to intercept reactive intermediates .
- Computational modeling : Map potential energy surfaces (Gaussian 16) to identify transition states for hydrolysis or oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
